molecular formula C14H19BBrFO3 B6330455 5-Bromomethyl-4-fluoro-2-methoxyphenylboronic acid, pinacol ester;  95% CAS No. 2096338-03-1

5-Bromomethyl-4-fluoro-2-methoxyphenylboronic acid, pinacol ester; 95%

Cat. No. B6330455
CAS RN: 2096338-03-1
M. Wt: 345.01 g/mol
InChI Key: ALHMWDFGZCCABB-UHFFFAOYSA-N
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Description

5-Bromomethyl-4-fluoro-2-methoxyphenylboronic acid, pinacol ester is a chemical compound with the molecular formula C14H19BBrFO3 . It is a highly valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the process of catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The IUPAC name of this compound is 2- (4-bromo-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The molecular weight is 331.0 .


Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are involved in various chemical reactions. One notable reaction is the catalytic protodeboronation, which allows for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well-known .


Physical And Chemical Properties Analysis

This compound is susceptible to hydrolysis, especially at physiological pH . The kinetics of this reaction is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Mechanism of Action

Target of Action

The primary target of 5-Bromomethyl-4-fluoro-2-methoxyphenylboronic acid, pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s important to note that boronic acids and their esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound, which can affect its stability and efficacy, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Br-4-F-2-MeO-PBA-P in lab experiments is its high purity and solubility in organic solvents. This makes it easy to use in a variety of organic synthesis reactions. The main limitation is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are many potential future directions for 5-Br-4-F-2-MeO-PBA-P research. These include further investigation into its effects on enzymes and biochemical processes, as well as its potential applications in drug discovery and development. Additionally, further research into its synthesis and purification methods could lead to more cost-effective production. Finally, the development of new uses for 5-Br-4-F-2-MeO-PBA-P in organic synthesis, materials science, and medicinal chemistry could lead to a greater understanding of its potential applications.

Synthesis Methods

5-Br-4-F-2-MeO-PBA-P can be synthesized by a reaction between 5-bromomethyl-4-fluoro-2-methoxyphenylboronic acid and pinacol in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene. The reaction is typically heated to 80-90°C for 2-4 hours. After the reaction, the product is isolated by precipitation or filtration.

Scientific Research Applications

5-Br-4-F-2-MeO-PBA-P is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a catalyst in the synthesis of polymers and as an inhibitor of enzymes.

properties

IUPAC Name

2-[5-(bromomethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BBrFO3/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-16)11(17)7-12(10)18-5/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHMWDFGZCCABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BBrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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